molecular formula C18H23N3O6S2 B13488455 N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide

N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide

Cat. No.: B13488455
M. Wt: 441.5 g/mol
InChI Key: VKOQNYOSBXXEMC-UHFFFAOYSA-N
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Description

N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes benzenesulfonamide and methoxybenzenesulfonamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration and Reduction: Initial nitration of benzene derivatives followed by reduction to form amines.

    Sulfonation: Introduction of sulfonamide groups through sulfonation reactions.

    Acetylation: Acetylation of the amine groups to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit carbonic anhydrase IX, which is overexpressed in certain cancer cells, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N-ethyl-4-methyl-: Similar structure but lacks the methoxy group.

    N-Ethyl-p-toluenesulfonamide: Another related compound with different substituents on the aromatic ring.

Uniqueness

N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23N3O6S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-[[3-(benzenesulfonamido)-4-methoxyphenyl]sulfonyl-methylamino]ethyl]acetamide

InChI

InChI=1S/C18H23N3O6S2/c1-14(22)19-11-12-21(2)29(25,26)16-9-10-18(27-3)17(13-16)20-28(23,24)15-7-5-4-6-8-15/h4-10,13,20H,11-12H2,1-3H3,(H,19,22)

InChI Key

VKOQNYOSBXXEMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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